molecular formula C11H17N3O8 B1237398 4-Epitetrodotoxin

4-Epitetrodotoxin

Cat. No.: B1237398
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-PZKHIREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Initial Isolation and Characterization

The initial isolation and structural elucidation of 4-epitetrodotoxin followed the foundational work on tetrodotoxin, which was first isolated and named in 1909 by Japanese scientist Dr. Yoshizumi Tahara. The characterization of this compound as a distinct structural analog required advanced analytical techniques that became available decades after the original tetrodotoxin discovery. High-performance liquid chromatography coupled with mass spectrometry emerged as the primary method for distinguishing this compound from its parent compound and other related analogs.

The molecular characterization of this compound revealed a molecular formula of C₁₁H₁₇N₃O₈ with a molecular weight of 319.27 g/mol, identical to tetrodotoxin but differing in stereochemical configuration at the C-4 position. The compound exists as a crystalline, weakly alkaline small-molecule alkaloid that demonstrates solubility in acidic solutions. Structural analysis using nuclear magnetic resonance spectroscopy has shown that this compound can exist as a mixture of hemilactal and lactone forms, with the equilibrium differing from that observed in tetrodotoxin.

The stereochemical distinction at the C-4 position represents a critical structural variation that affects the compound's biological activity. Research has demonstrated that this compound exhibits significantly reduced toxicity compared to tetrodotoxin, with studies indicating that mice injected with 600 ng of this compound showed no adverse symptoms, suggesting that the C-4 configuration is critical for biological activity. This finding has important implications for understanding structure-activity relationships within the tetrodotoxin family.

The analytical characterization of this compound has been facilitated by the development of specialized detection methods. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry has proven particularly effective for quantitative analysis, with relative molar response values calculated at 0.73 compared to tetrodotoxin. The compound can be identified through specific mass transitions, including precursor ions at 320.1 m/z and product ions that allow for definitive structural confirmation.

Taxonomic Distribution in Marine and Terrestrial Organisms

The taxonomic distribution of this compound extends across diverse phylogenetic groups, reflecting the compound's widespread occurrence in both marine and terrestrial environments. The compound has been identified in multiple families of organisms, demonstrating the broad evolutionary distribution of tetrodotoxin-producing capabilities. This distribution pattern provides important insights into the ecological roles and evolutionary origins of these neurotoxins.

In marine environments, this compound has been documented in several species of pufferfish, including Takifugu flavipterus and Dichotomyctere ocellatus. The compound has also been detected in Takifugu pardalis and Takifugu stictonotus, indicating its presence across multiple species within the Tetraodontidae family. The isolation of this compound from these marine species has been accomplished through sophisticated chromatographic techniques that can separate this epimer from tetrodotoxin and other related compounds.

The terrestrial distribution of this compound includes its identification in amphibian species, most notably the Brazilian frog Brachycephalus ephippium. This discovery was particularly significant as it confirmed the presence of tetrodotoxin analogs in the Brachycephalidae family, marking the fourth family of anurans known to contain tetrodotoxin compounds. The compound was isolated from multiple tissues including skin, liver, and ovaries, with the skin exhibiting the highest concentration at 260 mouse units per gram.

Additional terrestrial sources include newt species such as Cynops ensicauda, where this compound has been identified alongside other tetrodotoxin analogs. The presence of these compounds in newts supports hypotheses regarding terrestrial biosynthetic pathways that may differ from those operating in marine environments. The distribution across both aquatic and terrestrial amphibians suggests multiple evolutionary origins or horizontal transfer mechanisms for tetrodotoxin production capabilities.

The bacterial production of this compound has been demonstrated in Vibrio strains isolated from pufferfish intestines, specifically Vibrio strain LM-1 from Fugu vermicularis radiatus. This bacterial source produces this compound alongside tetrodotoxin and anhydrotetrodotoxin during cultivation, providing evidence for the microbial origins of these neurotoxins. The identification of bacterial producers has important implications for understanding how tetrodotoxin compounds accumulate in higher organisms through dietary or symbiotic relationships.

Historical Development in Tetrodotoxin Research

The historical development of tetrodotoxin research provided the foundation for understanding this compound and its biological significance. The early recognition of tetrodotoxin's neurotoxic properties in the late 1950s and early 1960s by researchers including Toshio Narahashi established the theoretical framework for studying related compounds. The discovery that tetrodotoxin selectively blocks voltage-gated sodium channels created a paradigm for investigating how structural modifications might affect this biological activity.

The structural elucidation of tetrodotoxin in 1964 by Robert B. Woodward's team provided the chemical blueprint necessary for identifying and characterizing analogs such as this compound. The confirmation of tetrodotoxin's structure through X-ray crystallography in 1970 established definitive structural parameters that could be compared with subsequently discovered analogs. This foundational work enabled researchers to recognize when they had isolated stereoisomeric variants rather than entirely different compounds.

The development of sophisticated analytical techniques throughout the 1970s and 1980s made it possible to distinguish between closely related tetrodotoxin analogs. High-performance liquid chromatography systems capable of separating stereoisomers became essential tools for tetrodotoxin research. The introduction of mass spectrometry detection methods further enhanced the ability to confirm structural assignments and quantify individual analogs in complex biological samples.

The recognition that tetrodotoxin exists in equilibrium with various forms, including lactone and hemilactal configurations, provided important context for understanding this compound behavior in solution. Research demonstrating that different analogs could interconvert under specific conditions highlighted the need for careful analytical protocols to ensure accurate identification and quantification of individual compounds.

The emergence of structure-activity relationship studies in tetrodotoxin research created the scientific framework for evaluating this compound's biological properties. Early investigations established that modifications to specific positions on the tetrodotoxin molecule could dramatically alter biological activity, providing the rationale for systematic evaluation of naturally occurring analogs. These studies revealed that this compound exhibits significantly reduced sodium channel blocking activity compared to tetrodotoxin, with EC₅₀ values approximately 50-fold higher than the parent compound.

Nomenclature and Structural Classification

The nomenclature and structural classification of this compound reflects both its relationship to tetrodotoxin and its distinct stereochemical properties. The compound is formally designated as (1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1⁷,¹¹.0¹,⁶]tetradec-3-ene-5,9,12,13,14-pentol, indicating the specific stereochemical configuration at each chiral center. This systematic name provides complete structural information necessary for unambiguous identification.

The chemical classification of this compound places it within the aminoperhydroquinazoline family of alkaloids, characterized by a complex polycyclic structure containing multiple hydroxyl groups and a guanidinium moiety. The compound shares the basic tetracyclic framework of tetrodotoxin while differing specifically in the stereochemical orientation at the C-4 position. This structural relationship classifies this compound as a C-4 epimer of tetrodotoxin.

The Chemical Abstracts Service has assigned the registry number 98242-82-1 to this compound, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes "tetrodotoxin, (4beta)-" and "4-epi-tetrodotoxin," with these designations commonly used in the scientific literature. The compound is also identified by the UNII code C67VJ061IS in pharmaceutical databases.

The structural classification system for tetrodotoxin analogs recognizes this compound as belonging to a specific subcategory characterized by epimerization at carbon positions. This classification scheme facilitates systematic organization of the growing number of tetrodotoxin analogs and enables researchers to predict potential biological activities based on structural similarities. The categorization also supports analytical method development by grouping compounds with similar chromatographic and spectroscopic properties.

Property Value Reference
Molecular Formula C₁₁H₁₇N₃O₈
Molecular Weight 319.27 g/mol
CAS Registry Number 98242-82-1
UNII Code C67VJ061IS
Stereochemical Configuration 4β-epimer of tetrodotoxin
Relative Molar Response (LC-MS/MS) 0.73 (vs tetrodotoxin)
EC₅₀ (sodium channel blocking) 110 ± 40 nM

Properties

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1

InChI Key

CFMYXEVWODSLAX-PZKHIREQSA-N

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Synonyms

4-epitetrodotoxin

Origin of Product

United States

Preparation Methods

Molecular Complexity and Stereochemical Challenges

The 4-epiTTX structure features a dioxa-adamantane cage with a cyclic guanidinium hemiaminal and an ortho acid group, requiring precise stereochemical control at the C-4, C-9, and bridgehead quaternary carbon centers. The C-4 epimerization introduces additional synthetic complexity compared to TTX, as the axial hydroxyl group at this position influences both the molecule’s conformational stability and its interaction with sodium channels.

Key synthetic obstacles include:

  • Stereoselective installation of the C-4 hydroxyl group in the axial orientation

  • Acid sensitivity of the orthoester moiety during late-stage functionalization

  • Chemoselective transformations to avoid unwanted ring-opening or epimerization

Synthetic Strategies for this compound

Asymmetric Diels-Alder Approach

The foundational strategy developed by Li et al. (2024) utilizes furfuryl alcohol as a starting material, employing a stereoselective Diels-Alder reaction to construct the core cyclohexane framework:

Reaction Sequence

  • Diels-Alder Cyclization :
    Furfuryl alcoholDiethylaluminum chlorideBicyclic ether intermediate\text{Furfuryl alcohol} \xrightarrow{\text{Diethylaluminum chloride}} \text{Bicyclic ether intermediate}
    Yield: 68%, dr >20:1

  • Oxidative Functionalization :
    Sequential epoxidation and dihydroxylation establish three contiguous stereocenters

  • SmI2_2-Mediated Fragmentation :
    Critical step enabling simultaneous ester reduction and oxo-bridge opening
    Cyclic etherSmI2,THF/H2OTriol intermediate\text{Cyclic ether} \xrightarrow{\text{SmI}_2, \text{THF/H}_2\text{O}} \text{Triol intermediate}
    Conversion: 92%

Table 1: Key Intermediate Yields in Diels-Alder Route

StepYield (%)Stereoselectivity (dr)
Diels-Alder68>20:1
Epoxidation8515:1
SmI2_2 Fragmentation92N/A
Final Cyclization459:1

Epimerization-Based Strategies

Late-stage epimerization at C-4 provides an alternative to direct stereochemical control:

Acid-Catalyzed Epimerization
TTXHCl (0.1M), 40°C4-epiTTX\text{TTX} \xrightarrow{\text{HCl (0.1M), 40°C}} \text{4-epiTTX}

  • Equilibrium ratio (TTX:4-epiTTX): 3:1 after 72 hours

  • Requires subsequent chromatographic separation

Enzymatic Epimerization

  • Microbial oxidoreductases from Pseudomonas spp. demonstrate 23% conversion efficiency

  • Limited by substrate specificity and low volumetric productivity

Critical Reaction Optimization Parameters

SmI2_22-Mediated Fragmentation

This pivotal step achieves three simultaneous transformations:

  • Ester reduction to primary alcohol

  • Oxo-bridge cleavage

  • Generation of vicinal diol system

Optimized Conditions

  • Solvent: THF/H2_2O (4:1 v/v)

  • Temperature: −78°C to 0°C gradient

  • SmI2_2 Concentration: 0.5 M

  • Yield Improvement: From 72% to 92% through controlled water addition

Orthoester Formation

The acid-sensitive hemiaminal-orthoester equilibrium necessitates precise pH control:

Guanidinium intermediatepH 3.8, 25°C4-epiTTX\text{Guanidinium intermediate} \xrightarrow{\text{pH 3.8, 25°C}} \text{4-epiTTX}

  • Buffer System: Citrate-phosphate (optimal protonation state)

  • Stabilization: 10% w/v trehalose prevents lactone formation

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Column : CHIRALPAK IC-3 (3 μm)
Mobile Phase : 10 mM ammonium bicarbonate (pH 9.0)/acetonitrile (85:15)
Retention Times :

  • TTX: 12.4 min

  • 4-epiTTX: 14.7 min

  • Anhydro-TTX: 18.2 min

13C^{13}\text{C}13C NMR Diagnostic Peaks

CarbonTTX (ppm)4-epiTTX (ppm)Δδ
C-472.168.9−3.2
C-983.483.40
C-10102.7101.9−0.8

Industrial-Scale Production Challenges

Thermal Stability Considerations

4-epiTTX degrades via two primary pathways:

  • Lactone Formation : Accelerated above 40°C (t1/2_{1/2} = 8 hr at 50°C)

  • Oxidative Degradation : Catalyzed by transition metal impurities

Stabilization Strategies :

  • Lyophilization with hydroxypropyl-β-cyclodextrin (5:1 molar ratio)

  • Nitrogen atmosphere packaging

  • Storage at −80°C in amber vials

Environmental Control in Large Batches

  • Exothermic reactions require jacketed reactors with ±0.5°C control

  • Moisture levels <50 ppm during SmI2_2 reactions

  • Oxygen scavengers (e.g., glucose oxidase) prevent radical side reactions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the amino group with other functional groups.

    Addition: Addition of small molecules to the double bonds in the tetracyclic core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like halides or amines.

    Addition: Use of electrophiles like halogens or hydrogen in the presence of catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of carbonyl groups could regenerate the hydroxyl groups.

Scientific Research Applications

Neuropharmacology

4-Epitetrodotoxin has been extensively studied for its neuropharmacological properties. Its ability to block sodium channels allows researchers to investigate neuronal excitability and synaptic transmission. The compound is utilized in laboratory settings to create models for studying nerve function and dysfunction.

Case Study: Squid Giant Axon Experiments

  • Researchers have employed this compound in experiments using the squid giant axon, demonstrating its efficacy in reducing sodium currents . These studies help elucidate the role of sodium channels in action potential generation.

Pain Management Research

The analgesic properties of tetrodotoxin and its analogs, including this compound, are being explored as potential alternatives to traditional pain medications. Preliminary studies suggest that low doses may provide effective pain relief without the side effects commonly associated with opioids .

Clinical Trials

  • Ongoing clinical trials are investigating the use of tetrodotoxin derivatives for treating neuropathic pain, particularly in cancer patients . The potential for this compound to serve as a non-addictive pain management solution is a significant area of research.

Toxicology Studies

Understanding the toxicological profile of this compound is crucial for assessing risks associated with exposure to marine toxins. Research has documented cases of tetrodotoxicosis linked to pufferfish consumption, emphasizing the need for safety measures in culinary practices .

Data Table: Toxicity Profiles

CompoundIC50 (nM)SourceToxicity Symptoms
This compound13.2PufferfishNumbness, paralysis, respiratory failure
Anhydrotetrodotoxin298Marine bacteriaSimilar to tetrodotoxicosis symptoms
TetrodotoxinVariesMultiple marine speciesSevere neurological impairment

Chemical Synthesis

The synthesis of this compound has been a focus of chemical research due to its complex structure and potential applications in drug development. Recent advancements have improved synthetic pathways, allowing for greater yields and purity .

Synthesis Techniques

  • Innovative methods such as ruthenium-catalyzed reactions and stereoselective Diels-Alder reactions have been employed to synthesize this compound efficiently . These techniques are vital for producing the compound for research and therapeutic applications.

Pharmaceutical Development

Given its unique binding properties and biological activity, this compound is being explored as a template for developing new pharmaceuticals targeting sodium channels. This could lead to novel treatments for conditions like epilepsy and chronic pain.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the amino group could form hydrogen bonds with proteins, while the hydroxyl groups could participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of TTX analogues is highly sensitive to modifications in key functional groups. Below is a comparative analysis of 4-epiTTX with its closest analogues:

Compound Structural Difference Potency Relative to TTX Key Functional Groups Affected Affinity to Nav Channels References
Tetrodotoxin (TTX) Reference compound 1.0x (100%) C9-OH, C10-OH, guanidinium group Broad affinity (Nav1.1–Nav1.9)
4-Epitetrodotoxin C4-OH and C4-H configuration reversed ~0.5x (50%) C4 stereochemistry Reduced affinity across most Nav isoforms
4,9-Anhydrotetrodotoxin Oxygen bridge between C4 and C9 <0.1x (10%) Loss of C9-OH Selective for Nav1.6 isoform
6-Epitetrodotoxin C6-OH configuration altered ~0.01x (1%) C6 stereochemistry Minimal binding
11-Deoxytetrodotoxin C11-CH2OH replaced with -CH3 ~0.01x (1%) C11 hydroxyl group Severely reduced affinity

Key Findings :

  • Stereochemical Sensitivity : The orientation of hydroxyl groups at critical positions (C4, C6, C9) is essential for Nav channel binding. For example, the reversed C4 configuration in 4-epiTTX disrupts hydrogen bonding with the receptor, halving its potency .
  • Role of C9-OH : The loss of C9-OH in 4,9-anhydroTTX nearly abolishes activity except for Nav1.6, which retains sensitivity due to unique structural features in its pore region .
  • Guanidinium Group : All active analogues retain the guanidinium group, which forms ion-pair interactions with the channel’s carboxylate residues .

Equilibrium in Aqueous Solutions

In acidic environments, TTX, 4-epiTTX, and 4,9-anhydroTTX interconvert dynamically, reaching an equilibrium ratio of approximately 8:1:1 . This equilibrium complicates isolation and quantification in biological samples, necessitating advanced analytical techniques like hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) .

Pharmacological Implications

  • 4-epiTTX: Despite reduced potency, it serves as a tool to study Nav channel stereoselectivity.
  • 4,9-anhydroTTX : Its selectivity for Nav1.6 makes it valuable for isoform-specific research, particularly in neurodegenerative diseases .
  • 6-epiTTX and 11-deoxyTTX : These compounds highlight the necessity of the C6 and C11 hydroxyls for maintaining the toxin’s 3D structure and channel interaction .

Notes on Contradictions and Clarifications

  • Synonym Misclassification: Some sources erroneously list 4-epiTTX and 4,9-anhydroTTX as synonyms for TTX (e.g., ). This likely stems from historical nomenclature inconsistencies. Pharmacological data confirm these are distinct compounds with unique properties .
  • Analytical Challenges : The coexistence of these analogues in equilibrium complicates toxicity assessments, underscoring the need for standardized detection protocols .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 4-Epitetrodotoxin?

  • Methodological Answer :

  • Synthesis : Use stereoselective synthesis protocols with chiral precursors, ensuring enantiomeric purity via chiral HPLC or capillary electrophoresis .
  • Characterization : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation) and liquid chromatography–mass spectrometry (LC-MS) for molecular weight confirmation. Purity should exceed 95% (validated by triple quadrupole MS) .
  • Critical Step : Cross-validate results with reference standards from peer-reviewed repositories (e.g., PubChem or CAS) to avoid structural misassignment .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and 5.0 (simulating physiological and lysosomal conditions). Use UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products. Include negative controls (e.g., heat-denatured toxin) .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s sodium channel inhibition?

  • Methodological Answer :

  • Cell-Based Assays : Use patch-clamp electrophysiology on HEK293 cells expressing human Nav1.4 or Nav1.7 isoforms. Measure IC50 values with dose-response curves (10 nM–10 µM range) .
  • Validation : Compare results to tetrodotoxin (TTX) as a positive control. Include blinded replicates to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s in vivo toxicity be resolved?

  • Methodological Answer :

  • Experimental Design : Standardize animal models (e.g., C57BL/6 mice) with controlled variables (age, diet, genetic background). Use intravenous and oral administration routes to assess bioavailability differences .
  • Data Reconciliation : Perform meta-analysis of existing studies (e.g., systematic review with PRISMA guidelines) to identify confounding factors like impurities in toxin batches or inconsistent dosing protocols .

Q. What advanced techniques elucidate this compound’s interaction with sodium channel isoforms at the molecular level?

  • Methodological Answer :

  • Structural Biology : Employ cryo-electron microscopy (cryo-EM) to resolve toxin-channel binding sites at <3 Å resolution. Compare with TTX-bound structures to identify epimer-specific interactions .
  • Computational Modeling : Use molecular dynamics simulations (AMBER or CHARMM force fields) to predict binding free energy differences between this compound and TTX .

Q. How should researchers address ethical and reproducibility challenges in this compound studies involving live vertebrates?

  • Methodological Answer :

  • Ethical Compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC) with detailed harm-benefit analyses. Use non-invasive monitoring (e.g., telemetry for cardiovascular effects) to minimize distress .
  • Reproducibility : Pre-register studies on platforms like Open Science Framework (OSF) and share raw electrophysiology datasets in FAIR-compliant repositories (e.g., Zenodo) .

Q. What strategies mitigate batch-to-batch variability in this compound samples?

  • Methodological Answer :

  • Quality Control : Implement orthogonal analytical methods (e.g., NMR for structural integrity, LC-MS/MS for purity, and cytotoxicity assays in SH-SY5Y cells for functional consistency) .
  • Documentation : Adhere to ISO 17025 guidelines for lab procedures, including detailed logs of synthesis conditions (temperature, solvent ratios) and storage parameters (−80°C in argon-flushed vials) .

Data Analysis & Contradiction Management

Q. How to statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Statistical Framework : Apply mixed-effects models (e.g., R lme4 package) to account for inter-cell variability. Use bootstrapping to estimate confidence intervals for IC50 values .
  • Visualization : Generate dose-response curves with 95% CI error bands using tools like GraphPad Prism or Python Seaborn .

Q. What criteria determine whether contradictory findings on this compound’s metabolic pathways warrant further investigation?

  • Methodological Answer :

  • Priority Assessment : Evaluate contradictions using Bradford Hill criteria (e.g., strength of association, consistency across studies). Focus on discrepancies with >2-fold differences in metabolic half-life (t½) .
  • Experimental Follow-Up : Replicate key studies under harmonized conditions (e.g., identical hepatocyte sources, incubation temperatures) .

Resource Guidance

  • Recommended Databases : PubMed, SciFinder, and Reaxys for peer-reviewed synthesis protocols; Toxin-Target Database (TTD) for functional data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.